(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
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Overview
Description
The compound “(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of hydroxyl groups, and the attachment of the heptan-2-yl side chain. Each step requires specific reagents and conditions, such as:
Formation of the core structure: This might involve cyclization reactions using catalysts like Lewis acids.
Introduction of hydroxyl groups: Hydroxylation reactions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Attachment of side chains: This could involve alkylation reactions using organometallic reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert ketones to alcohols or alkenes to alkanes.
Substitution: Substitution reactions could involve replacing hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Osmium tetroxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be used to study its effects on cellular processes, such as enzyme inhibition or activation.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one: is similar to other polyhydroxylated steroids or terpenoids.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H44O7 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17?,19?,20?,21?,22?,24-,25-,26-,27?/m1/s1 |
InChI Key |
NKDFYOWSKOHCCO-QIBQGEGGSA-N |
Isomeric SMILES |
C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C1(CCC2[C@](C)(C(CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Origin of Product |
United States |
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